molecular formula C3H3N3O2 B043035 4-Nitro-1H-pyrazole CAS No. 2075-46-9

4-Nitro-1H-pyrazole

Cat. No. B043035
CAS RN: 2075-46-9
M. Wt: 113.08 g/mol
InChI Key: XORHNJQEWQGXCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-1H-pyrazole derivatives often involves reactions between hydrazones and nitroolefins, showing a reversed, exclusive 1,3,4-regioselectivity when mediated with strong bases such as t-BuOK. This process necessitates subsequent quenching with strong acids like TFA to achieve good yields. A plausible stepwise cycloaddition reaction mechanism has been proposed for this synthesis approach (Deng & Mani, 2008).

Molecular Structure Analysis

Experimental and theoretical investigations reveal detailed insights into the molecular structure of 4-Nitro-1H-pyrazole derivatives. Techniques like X-ray diffraction, IR, NMR, and DFT calculations play a crucial role in these studies. For example, a study on 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole demonstrated the compound's molecular geometry, vibrational frequencies, and GIAO 1H and 13C NMR chemical shift values, validating the synthesized compound's structure with experimental data (Evecen et al., 2016).

Chemical Reactions and Properties

4-Nitro-1H-pyrazole compounds undergo various chemical reactions, including cycloaddition, nitration, and nucleophilic substitution, leading to a wide array of derivatives with diverse properties. The reversed regioselectivity in the synthesis of pyrazoles from hydrazones and nitroolefins, and the formation of high-energy dense oxidizers through destructive nitration are notable examples of such reactions (Dalinger et al., 2015).

Physical Properties Analysis

The physical properties of 4-Nitro-1H-pyrazole derivatives, including crystal structure, density, and thermal stability, are critical for their potential applications. Single-crystal X-ray diffraction studies offer insight into the compounds' crystal systems and space groups, essential for understanding their stability and reactivity.

Chemical Properties Analysis

The chemical properties of 4-Nitro-1H-pyrazole, such as its reactivity in different chemical reactions, electron distribution, and bond formation, are closely studied through various spectroscopic and theoretical methods. DFT calculations, for example, provide valuable information on the compound's electronic structure, aiding in the prediction of its reactivity and interactions with other molecules.

Scientific Research Applications

  • Synthesis of Nitro Derivatives : It is used in synthesizing nitro derivatives of compounds like 1, 2, 4-triazole, 1, 3, 4-thiadiazole, tetrazole, 1, 3, 4-oxadiazole, and pyrazole (Bagal et al., 1970).

  • Pharmacological Research : A method for functionalizing 4-nitro-1H-pyrazoles provides a convenient tool for pharmacological research (Iaroshenko et al., 2014).

  • Corrosion Inhibition : In acidic iron corrosion, heterocyclic diazoles like 4-nitropyrazole decrease corrosion current and increase charge-transfer resistance (Babić-Samardžija et al., 2005).

  • Energetic Material Applications : Polynitro compounds like 4-Nitro-1H-pyrazole exhibit high density and good oxygen balance, making them suitable for energetic material applications (Singh et al., 2021).

  • Taurine Dehydrogenase Inhibitor and Antitumor Effects : Substituted 4-Nitroso-1H-pyrazoles synthesized by Diels-Alder reaction exhibit taurine dehydrogenase inhibitor and antitumor effects (Volkova et al., 2021).

  • Structural Complexity in Compounds : The compound 4C3H2N2O4C6H6 is structurally complex, with two independent dinitropyrazole molecules and a benzene solvent molecule (Li et al., 2011).

  • Improving Nitrogen Content in Energetic Materials : Incorporating N-amino groups into nitroazole ring enhances nitrogen content, heat of formation, and impact sensitivity in energetic materials (Zhao et al., 2014).

  • Potential Use in Explosives : Nitropyrazole compounds like 3,4-dinitro pyrazole and 1-methyl-3,4,5-trinitropyrazole have higher energy and lower sensitivity than TNT, suitable for high-density, low-sensitivity explosives (Jun-lin, 2014).

  • Cell Proliferation : 4-nitrophenyl derivative increased mitochondrial function in macrophage cells, indicating an increase in cell proliferation (Joseph, 2018).

  • Spectrophotometric Determination : The nitro group's effect on protonation constants allows for simultaneous spectrophotometric determination of nitropyrazoles (Dumanović et al., 1975).

  • High-Energy Density Materials : 3,4,5-Trinitro-1H-pyrazoles are candidates for high-energy density materials due to their explosion energy, density, and detonation performance (Ravi et al., 2010).

  • Reactivity in Water : 3,4,5-Trinitro-1H-pyrazole reacts with ammonia, aliphatic amines, NH-azoles, phenols, thiols, and triflouroethanol under mild conditions in water (Dalinger et al., 2013).

properties

IUPAC Name

4-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORHNJQEWQGXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174827
Record name Pyrazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-pyrazole

CAS RN

2075-46-9
Record name 4-Nitropyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2075-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-nitro-
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Record name Pyrazole, 4-nitro-
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Record name 4-Nitro-1H-pyrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
681
Citations
M Cano, JV Heras, ML Gallego, J Perles… - Helvetica chimica …, 2003 - Wiley Online Library
Two new (η 3 ‐allyl)palladium complexes containing the ligand 3,5‐dimethyl‐4‐nitro‐1H‐pyrazole (Hdmnpz) were synthesized and characterized as [Pd(η 3 ‐C 3 H 5 )(Hdmnpz) 2 ]BF 4 …
Number of citations: 18 onlinelibrary.wiley.com
K Abu-Safieh, MI El-Barghouthi, MA Khanfar… - Journal of Molecular …, 2021 - Elsevier
The title compound, C 20 H 17 N 5 O 2 , crystallizes with three independent molecules (A, B and C) in the asymmetric unit with almost identical geometrical parameters. The molecules …
Number of citations: 1 www.sciencedirect.com
KA Abu-Safieh, M Khanfer, R Al-Far, BF Ali… - … Section E: Structure …, 2007 - scripts.iucr.org
Three distinct N—H⋯O,N interactions connect molecules of the title compound, C5H9N5O2, into a supramolecular assembly. The molecules are stacked in columns along the b axis. In …
Number of citations: 1 scripts.iucr.org
ML Gallego, M Cano, JA Campo, JV Heras… - Helvetica chimica …, 2005 - Wiley Online Library
… We thought that by including an NO2 substituent at the 4 position of the pyrazole ligand, like in HpzNO2 (à 3,5-dimethyl-4-nitro-1H-pyrazole à Hdmnpz), new coordinative elements such …
Number of citations: 15 onlinelibrary.wiley.com
RC Ebel, JK Burns, KT Morgan - HortScience, 2009 - journals.ashs.org
The abscission compound CMNP (5-chloro-3-methyl-4-nitro-1H-pyrazole) was applied to fully mature sweet orange trees at different spray volumes using a vertical, multiple-fan air-…
Number of citations: 9 journals.ashs.org
F Alferez, S Singh, AL Umbach… - Plant, Cell & …, 2005 - Wiley Online Library
The compound 5‐chloro‐3‐methyl‐4‐nitro‐1H‐pyrazole (CMNP) is a pyrazole‐derivative that induces abscission selectively in mature citrus (Citrus sinensis) fruit when applied to the …
Number of citations: 48 onlinelibrary.wiley.com
F Alferez, L Pozo, JK Burns - Physiologia Plantarum, 2006 - Wiley Online Library
… This research compares effects of the compound 5-chloro-3-methyl-4-nitro-1H-pyrazole (CMNP), a plant growth regulator that selectively promotes abscission in mature citrus fruit (…
Number of citations: 38 onlinelibrary.wiley.com
B Fernández, I Fernandez, J Cepeda… - Crystal Growth & …, 2018 - ACS Publications
… We have synthesized a novel family of metal–organic chains based on 4-nitro-1H-pyrazole linker and zinc as metal center. We report the formation of these coordination polymers using …
Number of citations: 32 pubs.acs.org
J Singh, RJ Staples, JM Shreeve - ACS Applied Materials & …, 2021 - ACS Publications
… Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (5) exhibits a 3D EMOF structure … Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole (7) exhibits a good density of 1.88 g …
Number of citations: 19 pubs.acs.org
BT Li, LL Li, LL Liu - Molecular Physics, 2020 - Taylor & Francis
… molecule is 4-nitro-1H-pyrazole. Therefore, the stability sequence is 4-nitro-1H-pyrazole > 5-… , which is consistent with the stability sequence of 4-nitro-1H-pyrazole > 5-nitro-1H-pyrazole …
Number of citations: 5 www.tandfonline.com

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